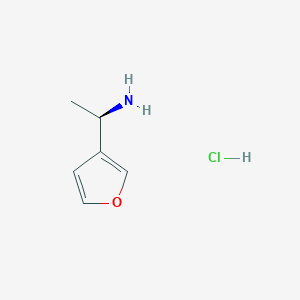

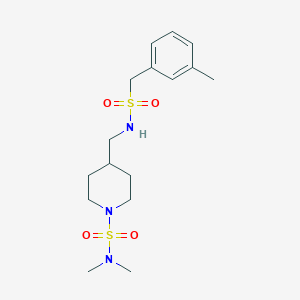

(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a compound related to furans, a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Research in this area focuses on the synthesis and application of furan derivatives due to their relevance in bioactive natural products and pharmaceuticals.

Synthesis Analysis

Rhodium(III)-catalyzed Alkenyl C-H Bond Functionalization : This method allows for the efficient synthesis of substituted furans, using Rh(III)-catalyzed reactions of O-methyl α,β-unsaturated oximes with aldehydes and N-tosyl imines, leading to secondary alcohol and amine intermediates. Cyclization and aromatization occur under the reaction conditions, providing access to biologically relevant furans in good yields (Lian et al., 2013).

Efficient Synthesis and Resolution of Derivatives : An efficient synthesis and practical resolution to optically pure derivatives of similar compounds have been described, using R-(−)-mandelic acid as a resolving agent (Mathad et al., 2011).

Molecular Structure Analysis

Furan derivatives like this compound have unique molecular structures characterized by the furan ring. The molecular structure is crucial in determining the compound's reactivity and potential applications in various fields, including pharmaceuticals and material science.

Chemical Reactions and Properties

Cascade Reactions for Synthesis : The compound can be synthesized through palladium-catalyzed cascade reactions of allenols with aryl iodides and carbon monoxide, exhibiting interesting selectivity based on the substitution patterns (He et al., 2018).

Photoinduced Oxidative Annulation : This approach provides access to highly functionalized polyheterocyclic derivatives, indicating the versatility of furan compounds in synthetic chemistry (Zhang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Catalytic Conversion and Synthesis :

- Shi Jiang et al. (2020) explored the production of amine intermediates from biomass, including furan-derived amines, using a Ru/C catalyst. This process showed high yield and efficiency, emphasizing the role of furan-derived amines in sustainable chemistry (Shi Jiang et al., 2020).

Synthesis of Furan and Pyrrole Derivatives :

- A study by Y. Lian et al. (2013) reported a Rh(III)-catalyzed reaction for the efficient synthesis of substituted furans and pyrroles, involving secondary alcohol and amine intermediates. This highlights the utility of furan derivatives in synthesizing biologically relevant compounds (Y. Lian et al., 2013).

Chiral Resolution in Pharmaceutical Synthesis :

- V. T. Mathad et al. (2011) described the efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, demonstrating the importance of furan-derived amines in pharmaceutical synthesis (V. T. Mathad et al., 2011).

Enzymatic Synthesis of Furan-Based Alcohols :

- P. Hara et al. (2013) studied the lipase-catalyzed asymmetric acylation for the chemoenzymatic synthesis of furan-based alcohols, showcasing the application of furan derivatives in enzymatic reactions (P. Hara et al., 2013).

Synthesis and Characterization of Silicon Complexes :

- Research by Gurjaspreet Singh et al. (2013) focused on the synthesis and characterization of 2-furancarbinol complexes of silicon, highlighting the utility of furan derivatives in organosilicon chemistry (Gurjaspreet Singh et al., 2013).

Cytotoxic Activity of Furan Derivatives :

- L. Ignatovich et al. (2014) synthesized highly cytotoxic 1-{3-[1-(5-organylsilyl-furan-2-yl)silinan-1-yl]propyl}amines and some trimethylgermyl analogues, demonstrating the potential of furan derivatives in medicinal chemistry (L. Ignatovich et al., 2014).

Eigenschaften

IUPAC Name |

(1R)-1-(furan-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUYLMGGLPAIED-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)